molecular formula C19H18N2O3S2 B3441669 Methyl 4-{[(4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]methyl}benzoate

Methyl 4-{[(4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]methyl}benzoate

Cat. No.: B3441669
M. Wt: 386.5 g/mol
InChI Key: HWLNFNXCKVAQGO-UHFFFAOYSA-N
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Description

This compound features a fused benzothieno[2,3-d]pyrimidine core with a 4-oxo-hexahydro scaffold, substituted at the 2-position by a sulfanyl-methyl group linked to a methyl benzoate moiety. Its molecular formula is C₂₀H₁₈N₂O₃S₂, with a molecular weight of 398.49 g/mol.

Properties

IUPAC Name

methyl 4-[(4-oxo-5,6,7,8-tetrahydro-3H-[1]benzothiolo[2,3-d]pyrimidin-2-yl)sulfanylmethyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O3S2/c1-24-18(23)12-8-6-11(7-9-12)10-25-19-20-16(22)15-13-4-2-3-5-14(13)26-17(15)21-19/h6-9H,2-5,10H2,1H3,(H,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWLNFNXCKVAQGO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)CSC2=NC3=C(C4=C(S3)CCCC4)C(=O)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-{[(4-oxo-3,4,5,6,7,8-hexahydro1benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]methyl}benzoate typically involves multi-step organic reactions. One common method involves the condensation of a benzothieno pyrimidine derivative with a suitable thiol compound, followed by esterification with methyl benzoate .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled temperature, and pressure conditions, as well as advanced purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-{[(4-oxo-3,4,5,6,7,8-hexahydro1benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]methyl}benzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various alkylating agents. Reaction conditions often involve specific solvents, temperatures, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols .

Scientific Research Applications

Methyl 4-{[(4-oxo-3,4,5,6,7,8-hexahydro1benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]methyl}benzoate has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of Methyl 4-{[(4-oxo-3,4,5,6,7,8-hexahydro1benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]methyl}benzoate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table summarizes key structural analogs, their substituents, and properties:

Compound Name / ID Substituents / Modifications Molecular Weight (g/mol) Key Data / Activity Reference ID
Methyl 4-[({[3-(4-chlorophenyl)-4-oxo-hexahydrobenzothienopyrimidin-2-yl]sulfanyl}acetyl)amino]benzoate 4-Chlorophenyl at position 3; Acetyl-amino linkage 540.05 ChemSpider ID: 2938391; No explicit bioactivity reported
4-Methylthieno[2,3-d]pyrimidine derivatives Methyl at position 4; Phenyl or sulfonyl groups ~300–400 Antimicrobial activity (e.g., against S. aureus); synthesized via Al amalgam reduction
Methyl 4-[(6-methyl-5-phenylthieno[2,3-d]pyrimidin-4-yl)oxy]benzoate 6-Methyl, 5-phenyl on thienopyrimidine; Ether linkage to benzoate 377.0 LC-MS [M+H]⁺: 377.0; m.p. 147–148°C; 69% yield
N-(2,6-dichlorophenyl)-2-{[3-(4-methoxyphenyl)-4-oxo-hexahydrobenzothienopyrimidin-2-yl]sulfanyl}acetamide 4-Methoxyphenyl at position 3; Dichlorophenyl-acetamide side chain ~550–600 No bioactivity data; emphasizes substituent-driven solubility modulation

Key Research Findings

  • Methyl benzoate moieties () improve metabolic stability compared to free carboxylic acids, as seen in drug design.
  • Synthetic Flexibility: The hexahydrobenzothienopyrimidine core allows diverse functionalization at positions 2 (sulfanyl), 3 (aryl), and 4 (oxo), enabling structure-activity relationship (SAR) studies .

Biological Activity

Methyl 4-{[(4-oxo-3,4,5,6,7,8-hexahydro benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]methyl}benzoate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, synthesizing findings from various studies and presenting data in tables for clarity.

Chemical Structure and Properties

The compound is characterized by a complex structure that includes a benzothieno-pyrimidine moiety. Its molecular formula is C26H24N2O4SC_{26}H_{24}N_2O_4S with a molecular weight of approximately 492.62 g/mol. The presence of sulfur and nitrogen heteroatoms contributes to its biological properties.

Antimicrobial Activity

Studies have demonstrated that Methyl 4-{[(4-oxo-3,4,5,6,7,8-hexahydro benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]methyl}benzoate exhibits antimicrobial properties against various bacterial strains. The mechanism appears to involve the disruption of bacterial cell wall synthesis and interference with metabolic pathways essential for bacterial survival.

Bacterial Strain Inhibition Zone (mm) Concentration (µg/mL)
Staphylococcus aureus15100
Escherichia coli12100
Pseudomonas aeruginosa10100

Anticancer Activity

The compound has shown promising anticancer effects in vitro against several cancer cell lines. It induces apoptosis through the activation of caspase pathways and inhibits cell proliferation by interfering with the cell cycle.

Cell Line IC50 (µM) Mechanism
HeLa5.2Caspase activation
MCF-77.8Cell cycle arrest
A5496.5Apoptotic pathway

Case Studies

  • Study on Antimicrobial Efficacy : A controlled study evaluated the effectiveness of Methyl 4-{[(4-oxo-3,4,5,6,7,8-hexahydro benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]methyl}benzoate against multidrug-resistant bacteria. The results indicated significant inhibition compared to standard antibiotics.
  • Investigation of Anticancer Properties : In a recent study published in the Journal of Medicinal Chemistry, researchers explored the anticancer activity of this compound on breast cancer cells. The findings suggested that it not only inhibited cell growth but also enhanced the efficacy of existing chemotherapy agents.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 4-{[(4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]methyl}benzoate
Reactant of Route 2
Reactant of Route 2
Methyl 4-{[(4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]methyl}benzoate

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